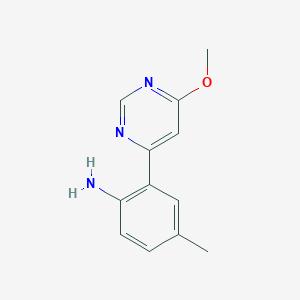
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline: is an organic compound that features a pyrimidine ring substituted with a methoxy group at the 6-position and an aniline moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-chloro-6-methoxypyrimidine and 4-methylaniline.
Reaction Conditions:
Industrial Production Methods:
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the aniline moiety, potentially leading to the formation of dihydropyrimidine derivatives or reduced aniline products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of 2-(6-methoxypyrimidin-4-yl)-4-methylbenzoic acid.
Reduction: Formation of 2-(6-methoxypyrimidin-4-yl)-4-methylaniline derivatives with reduced pyrimidine or aniline rings.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development in treating diseases where enzyme inhibition is beneficial.
Medicine:
Pharmaceuticals: The compound’s structure suggests potential use in developing new pharmaceuticals, particularly as an intermediate in the synthesis of more complex molecules with therapeutic properties.
Industry:
Material Science: It can be used in the synthesis of polymers or other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(6-methoxypyrimidin-4-yl)-4-methylaniline exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The methoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target protein.
Comparison with Similar Compounds
2-(6-Methoxypyrimidin-4-yl)-aniline: Lacks the methyl group on the aniline moiety, which may affect its reactivity and binding properties.
4-Methoxy-2-(6-methoxypyrimidin-4-yl)aniline: Has an additional methoxy group on the aniline moiety, potentially altering its electronic properties and reactivity.
2-(6-Chloropyrimidin-4-yl)-4-methylaniline:
Uniqueness:
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline is unique due to the specific combination of the methoxy group on the pyrimidine ring and the methyl group on the aniline moiety. This combination can influence its electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(13)9(5-8)11-6-12(16-2)15-7-14-11/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHDPNCKBPCHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














